4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine
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Overview
Description
4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C11H14N2OS and its molecular weight is 222.31. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Asymmetric Synthesis
- Pyrrolidine-based catalysts derived from L-proline have been demonstrated as efficient organocatalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity. This highlights the potential utility of pyrrolidine-derived catalysts in asymmetric synthesis and their role in producing compounds with high stereochemical control (Singh et al., 2013).
Spin-Crossover and Crystallographic Phase Changes
- Research on Iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands reveals an interplay between spin-crossover and crystallographic phase changes. This study provides insights into the structural transformations and electronic properties of metal-organic frameworks, which can be pivotal for developing materials with switchable magnetic properties (Cook et al., 2015).
Photoluminescent Properties of Iridium(III) Complexes
- The development of green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands showcases their potential for use in OLEDs and other photoluminescent applications. The structural and electronic modification of pyridine ligands significantly influences the photophysical properties of these complexes, offering pathways to design materials with tailored emission characteristics (Constable et al., 2014).
Novel Synthetic Approaches
- The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates presents a novel method for constructing complex pyridine derivatives. This approach highlights the versatility of pyrrolidine and pyridine frameworks in synthesizing biologically active and structurally diverse compounds, which could be beneficial for pharmaceutical research and development (Nedolya et al., 2015).
Methylation of Pyridines
- A catalytic method that directly introduces a methyl group onto the aromatic ring of pyridines has been described. This reaction, related to hydrogen borrowing and utilizing methanol and formaldehyde as key reagents, underlines the potential for functionalizing pyridines in a more straightforward and sustainable manner. Such methodologies could be crucial for the synthesis of medicinally relevant pyridine derivatives (Grozavu et al., 2020).
Future Directions
The future directions for “4-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]pyridine” could involve further exploration of its pharmacological effects and the development of new pyrrolidine compounds with different biological profiles . The compound’s unique properties make it a promising candidate for drug discovery, organic synthesis, and catalysis.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including various enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target molecule, which can influence its activity .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by various factors, including the compound’s chemical structure and the characteristics of the biological system it interacts with .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to effects on cell growth or survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and physical factors like temperature .
Properties
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-4-7-13(8-10)11(14)9-2-5-12-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSDFVHPYSTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.